(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both amino and carboxylic acid functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common synthetic routes may involve the use of protecting groups for the amino functionalities, followed by coupling with the appropriate carboxylic acid derivative under conditions that promote peptide bond formation.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for its applications in research and industry. The use of trifluoroacetic acid in the final deprotection step is common to ensure the removal of protecting groups without affecting the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxides.
Reduction: Reduction reactions can convert carboxylic acids to alcohols.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid
- (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid; trifluoroacetic acid
Uniqueness
The presence of trifluoroacetic acid in (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid enhances its stability and solubility, making it more suitable for certain applications compared to its analogs. This unique feature allows for more efficient synthesis and application in various fields.
Properties
Molecular Formula |
C13H24F3N3O5 |
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Molecular Weight |
359.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H23N3O3.C2HF3O2/c1-7(2)9(11(16)17)14-10(15)8(13)5-3-4-6-12;3-2(4,5)1(6)7/h7-9H,3-6,12-13H2,1-2H3,(H,14,15)(H,16,17);(H,6,7)/t8-,9-;/m0./s1 |
InChI Key |
XOVLJEIRPNFSAI-OZZZDHQUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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